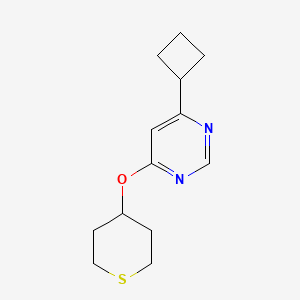

4-Cyclobutyl-6-(thian-4-yloxy)pyrimidine

Description

Properties

IUPAC Name |

4-cyclobutyl-6-(thian-4-yloxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2OS/c1-2-10(3-1)12-8-13(15-9-14-12)16-11-4-6-17-7-5-11/h8-11H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOELKZOQWZBKRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=NC=N2)OC3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-6-(thian-4-yloxy)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction or through the use of cyclobutyl halides in a substitution reaction.

Attachment of the Thian-4-yloxy Group: The thian-4-yloxy group can be attached through an etherification reaction using thian-4-ol and an appropriate leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-6-(thian-4-yloxy)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : The compound serves as an essential intermediate for synthesizing more complex organic molecules.

- Coordination Chemistry : It functions as a ligand in coordination complexes, enhancing the properties of metal ions.

Biology

- Bioactive Molecule Investigations : Research has focused on its potential as an inhibitor in various biological assays, particularly in enzyme inhibition studies.

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound exhibit selective cytotoxicity against specific cancer cell lines. For example, related compounds have shown significant inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial in cancer progression .

Medicine

- Therapeutic Potential : The compound is explored for its anti-inflammatory and antimicrobial activities. Its ability to modulate biological pathways makes it a candidate for drug development targeting inflammation and infection .

- Kinase Inhibition : Studies have demonstrated its potential to inhibit kinases involved in critical signaling pathways, suggesting applications in treating diseases related to dysregulated cell signaling .

Case Studies

- Anticancer Activity Study : A study evaluated the effects of various pyrimidine derivatives on human leukemia cell lines (K562 and CEM). Results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values suggesting promising therapeutic potential against cancer .

- Inflammation Modulation Research : In vivo studies have shown that derivatives can modulate inflammatory responses through pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), indicating their potential as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-6-(thian-4-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-Cyclobutyl-6-(thian-4-yloxy)thiazole

- 4-Cyclobutyl-6-(thian-4-yloxy)benzene

- 4-Cyclobutyl-6-(thian-4-yloxy)quinoline

Uniqueness

4-Cyclobutyl-6-(thian-4-yloxy)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it valuable for specific research and industrial applications.

Biological Activity

4-Cyclobutyl-6-(thian-4-yloxy)pyrimidine is a pyrimidine derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclobutyl group and a thian-4-yloxy substituent attached to a pyrimidine ring. This configuration is hypothesized to influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that pyrimidine derivatives can exhibit significant anticancer activity. For instance, analogs of pyrimidine have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. One study reported that certain pyrimidine analogs demonstrated IC50 values ranging from 1.1 nM to 4.4 nM against various human cancer cell lines, indicating potent antiproliferative effects . Although specific data on this compound is limited, its structural similarities to other active pyrimidine derivatives suggest potential anticancer activity.

The mechanism by which pyrimidine derivatives exert their biological effects often involves the inhibition of key enzymes or pathways in cancer cells. For example, some compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis . It is plausible that this compound may operate through similar mechanisms, although further research is necessary to elucidate its specific interactions.

Case Studies

- Cell Proliferation Inhibition : A study involving the synthesis of novel pyrimidine analogs demonstrated significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells. The compounds evaluated showed promising results in vitro, suggesting that modifications in the pyrimidine structure can enhance biological activity .

- Antimicrobial Activity : Another investigation into pyrimidine derivatives revealed that many exhibited antimicrobial properties, with some compounds demonstrating broad-spectrum activity against various pathogens. The presence of specific functional groups in the pyrimidine structure was linked to increased antimicrobial efficacy .

Data Table: Summary of Biological Activities

| Activity Type | Compound | IC50 Values (nM) | Target Cells / Organisms |

|---|---|---|---|

| Anticancer | Pyrimidine Analog | 1.1 - 4.4 | Human Cancer Cell Lines |

| Antimicrobial | Various Pyrimidines | Varies | Bacterial and Fungal Pathogens |

| Enzyme Inhibition | Thymidine Kinase Inhibitor | Not specified |

Q & A

Q. What safety protocols should researchers follow when handling 4-Cyclobutyl-6-(thian-4-yloxy)pyrimidine?

- Methodological Answer : Adopt strict safety measures, including:

- Wearing PPE (nitrile gloves, lab coats, safety goggles) to avoid dermal/ocular exposure .

- Using fume hoods or gloveboxes for reactions releasing volatile byproducts to minimize inhalation risks .

- Segregating chemical waste (e.g., reaction residues, contaminated solvents) in labeled containers for professional disposal to prevent environmental contamination .

Q. How can researchers characterize the molecular structure of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Assign cyclobutyl protons (δ ~2.5–3.5 ppm) and thian-4-yloxy groups (δ ~3.0–4.0 ppm for oxygen-bound CH₂) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]+ for C₁₃H₁₇N₃OS: 280.1123) .

- FT-IR : Identify key functional groups like C-O (thian-4-yloxy, ~1200 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .

Q. What synthetic routes are commonly used to prepare pyrimidine derivatives with cyclobutyl and thioether substituents?

- Methodological Answer :

- Nucleophilic substitution : React 4-chloropyrimidine intermediates with thian-4-ol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Cyclobutyl introduction : Use Suzuki-Miyaura coupling with cyclobutylboronic acids or Grignard reagents under Pd catalysis .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying catalytic conditions?

- Methodological Answer :

- Catalyst screening : Compare Pd(PPh₃)₄ vs. XPhos-Pd-G3 for coupling efficiency; the latter may improve cyclobutyl group incorporation .

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reaction rate and byproduct formation .

- Temperature gradients : Monitor yield improvements at 80–100°C vs. room temperature for nucleophilic substitutions .

Q. What strategies resolve contradictions in spectral data interpretation for pyrimidine derivatives?

- Methodological Answer :

- Multi-technique validation : Cross-reference NMR assignments with X-ray crystallography (e.g., C—O bond lengths in thian-4-yloxy groups: ~1.36 Å) .

- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to predict ¹³C NMR shifts and compare with experimental data .

Q. How do structural modifications at the pyrimidine 4- and 6-positions influence biological activity?

- Methodological Answer :

- Cyclobutyl vs. aryl groups : Cyclobutyl increases lipophilicity (logP ~2.5), enhancing membrane permeability compared to phenyl analogs (logP ~3.0) .

- Thioether vs. ether linkages : Thian-4-yloxy groups improve metabolic stability over methoxy substituents in in vitro hepatic microsome assays .

Q. What experimental designs are recommended for assessing the compound’s antitumor potential?

- Methodological Answer :

- Cell-based assays : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, comparing IC₅₀ values to reference drugs like doxorubicin .

- Mechanistic studies : Perform Western blotting to evaluate apoptosis markers (e.g., caspase-3 activation) and cell cycle arrest (e.g., p21 upregulation) .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly between reported methods for similar pyrimidine analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.